4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-1-methyl-5-phenyl-2-pyrrolidinone
Description
The compound 4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-1-methyl-5-phenyl-2-pyrrolidinone features a pyrido[4,3-b]indole core substituted with a methoxy group at the 8-position. This scaffold is linked via a carbonyl group to a 1-methyl-5-phenyl-pyrrolidinone moiety. The pyridoindole system is a tricyclic structure combining indole and piperidine rings, while the pyrrolidinone introduces a lactam functionality.
Properties
Molecular Formula |
C24H25N3O3 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1-methyl-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C24H25N3O3/c1-26-22(28)13-18(23(26)15-6-4-3-5-7-15)24(29)27-11-10-21-19(14-27)17-12-16(30-2)8-9-20(17)25-21/h3-9,12,18,23,25H,10-11,13-14H2,1-2H3 |
InChI Key |
XJTOINYROIXGNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-1-methyl-5-phenyl-2-pyrrolidinone typically involves multiple steps, starting from readily available starting materials
Formation of Pyridoindole Core: The pyridoindole core can be synthesized through a Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions.
Introduction of Pyrrolidinone Ring: The pyrrolidinone ring can be introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Methoxy Group Addition: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-1-methyl-5-phenyl-2-pyrrolidinone can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles for Substitution: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research has demonstrated that derivatives of pyridoindole and pyrrolidinone structures exhibit a range of pharmacological effects. The following sections summarize key findings regarding the applications of this compound.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to this structure. For instance, derivatives with similar scaffolds have shown promising results against various cancer cell lines:
- Cytotoxicity : Compounds derived from similar structures have demonstrated cytotoxic effects on breast cancer cell lines (MCF-7, T47-D, MDA-MB 231) with IC50 values ranging from 27.7 to 39.2 µM while exhibiting low toxicity on normal cell lines (NIH-3T3) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Similar Derivative | MCF-7 | 27.7 |
| Similar Derivative | T47-D | 39.2 |
| Similar Derivative | NIH-3T3 | >100 |
Neuroprotective Effects
The pyridoindole derivatives are also noted for their neuroprotective effects. Studies suggest that these compounds can inhibit neurodegenerative processes associated with diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter levels and reducing oxidative stress.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity against various pathogens. Research indicates that similar pyrrolidinone derivatives can inhibit bacterial growth and possess antifungal properties, making them candidates for developing new antibiotics or antifungal agents.
Anti-inflammatory Effects
Compounds containing the pyrrolidinone framework have exhibited anti-inflammatory properties in various models. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response.
Case Studies
Several case studies highlight the efficacy of compounds related to 4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-1-methyl-5-phenyl-2-pyrrolidinone:
- Study on Anticancer Activity : A recent study evaluated several derivatives against breast cancer cell lines and found significant cytotoxicity with minimal effects on normal cells . This indicates the potential for selective targeting in cancer therapy.
- Neuroprotection Research : Another study focused on the neuroprotective effects of similar compounds in animal models of neurodegeneration, demonstrating reduced neuronal loss and improved cognitive function .
- Antimicrobial Testing : A comprehensive assessment of antimicrobial activity revealed that certain derivatives could effectively inhibit both gram-positive and gram-negative bacteria, suggesting their utility in treating infections .
Mechanism of Action
The mechanism of action of 4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-1-methyl-5-phenyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Modifications
Pyrido[4,3-b]indole Derivatives
- Compound 7 (): Structure: (8-Methoxy-pyrido[4,3-b]indole)-(5-phenyl-pyrazole)methanone. Key Differences: Replaces pyrrolidinone with a pyrazole ring. Analytical Data: Molecular weight = 339.18 g/mol (HRMS) . Significance: Demonstrates the viability of pyrazole as a substituent, highlighting the carbonyl linkage’s role in modular synthesis.
- Compound 22 (): Structure: (8-Trifluoromethoxy-pyrido[4,3-b]indole)-(5-trifluoromethyl-pyrazole)methanone. Key Differences: Trifluoromethoxy and trifluoromethyl groups enhance lipophilicity and metabolic stability compared to methoxy/phenyl groups . Synthetic Route: Silica gel chromatography (DCM/EtOAc) yielded 88% purity, suggesting robust scalability .
Pyrrolidinone/Pyrazole Hybrids
- Compound 3a (): Structure: [5-(Indol-3-yl)-3-phenyl-dihydropyrazol-1-yl]-pyridin-3-yl methanone. Key Differences: Dihydropyrazole and indole moieties instead of pyrrolidinone and pyridoindole. Relevance: Highlights the pharmacological versatility of lactam-free scaffolds .
Substituent Effects on Activity and Properties
Methoxy vs. Trifluoromethoxy
- Methoxy (Target Compound) : Electron-donating, enhances solubility but may reduce metabolic stability.
- Trifluoromethoxy (Compound 22) : Electron-withdrawing, increases lipophilicity (ClogP ~3.5 estimated) and resistance to oxidative metabolism .
Phenyl vs. Trifluoromethyl
Physicochemical and Analytical Data
- Insights: The target compound’s higher molecular weight (~407 vs. 339 for Compound 7) may impact bioavailability.
Biological Activity
The compound 4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-1-methyl-5-phenyl-2-pyrrolidinone represents a novel class of pyridoindole derivatives with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential clinical applications.
The molecular formula of the compound is with a molecular weight of approximately 437.49 g/mol. Its structure includes a pyridoindole core and a pyrrolidinone moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H23N3O3 |
| Molecular Weight | 437.49 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 732.9 ± 60.0 °C |
| Flash Point | 397.1 ± 32.9 °C |
Anticancer Potential
Preliminary studies have indicated that this compound exhibits significant anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. The interaction with these molecular targets suggests a mechanism where the compound may modulate signaling pathways critical for tumor growth and survival.
Anti-inflammatory Effects
Research has shown that derivatives of pyridoindoles demonstrate notable anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been highlighted in various studies:
- IC50 Values : The compound exhibited IC50 values against COX enzymes that suggest potent anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| Test Compound | 19.45 ± 0.07 μM | 31.4 ± 0.12 μM |
Neuroprotective Effects
There is emerging evidence that pyridoindole derivatives can exert neuroprotective effects, potentially through antioxidant mechanisms and modulation of neuroinflammatory pathways. This positions the compound as a candidate for further investigation in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the pyridoindole core significantly influence biological activity:
- Methoxy Substitution : The presence of the methoxy group at position 8 enhances lipophilicity and bioavailability.
- Pyrrolidinone Moiety : Variations in the pyrrolidinone structure can affect receptor binding affinity and selectivity.
Case Studies
- In Vitro Studies : A study demonstrated that the compound inhibited cancer cell lines with an efficacy comparable to standard chemotherapeutics . The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations.
- Animal Models : In vivo studies using carrageenan-induced paw edema models showed that the compound effectively reduced inflammation markers, supporting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
